N-(4-bromophenyl)-2-methoxyacetamide N-(4-bromophenyl)-2-methoxyacetamide
Brand Name: Vulcanchem
CAS No.: 104703-38-0
VCID: VC0008336
InChI: InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
SMILES: COCC(=O)NC1=CC=C(C=C1)Br
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol

N-(4-bromophenyl)-2-methoxyacetamide

CAS No.: 104703-38-0

VCID: VC0008336

Molecular Formula: C9H10BrNO2

Molecular Weight: 244.08 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-methoxyacetamide - 104703-38-0

Description

N-(4-bromophenyl)-2-methoxyacetamide is an organic compound featuring a bromophenyl group attached to a methoxyacetamide moiety. The presence of the methoxy group influences its chemical reactivity and biological activity. It has a molecular weight of 244.08500 . The compound's density is 1.51 g/cm3, and it has a boiling point of 372.1ºC at 760 mmHg . N-(4-bromophenyl)-2-methoxyacetamide can be analyzed using reverse phase (rp) HPLC, suggesting potential bioavailability.

Similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. Molecular docking studies suggest related compounds interact with targets within the binding pockets of selected proteins. Compounds with a thiazole nucleus exhibit antimicrobial activity by blocking the biosynthesis of specific bacterial lipids. Related compounds have demonstrated promising antimicrobial and anticancer activities.

Another similar compound is 2-(4-Bromophenyl)-N-methoxy-N-methylacetamide, also known as benzeneacetamide, 4-bromo-N-methoxy-N-methyl- . It has a molecular weight of 258.11 g/mol . Methyl 2-(4-bromophenyl)-2,2-dimethylacetate is yet another related compound .

CAS No. 104703-38-0
Product Name N-(4-bromophenyl)-2-methoxyacetamide
Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
IUPAC Name N-(4-bromophenyl)-2-methoxyacetamide
Standard InChI InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Standard InChIKey UWPRWZGIASZACV-UHFFFAOYSA-N
SMILES COCC(=O)NC1=CC=C(C=C1)Br
Canonical SMILES COCC(=O)NC1=CC=C(C=C1)Br
PubChem Compound 532084
Last Modified Sep 13 2023

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